Regulatory Identity: Designated Captopril EP Impurity D
3-Bromo-2-methylpropionic acid is the sole compound recognized as Captopril EP Impurity D by the European Pharmacopoeia . This is a unique, regulatory-defined identity that cannot be fulfilled by any structural analog. Its use as a reference standard is mandated for analytical method validation and quality control testing of Captopril drug substance and finished product . No alternative compound can serve as a direct substitute for this specific pharmacopoeial application.
| Evidence Dimension | Regulatory Designation |
|---|---|
| Target Compound Data | Captopril EP Impurity D |
| Comparator Or Baseline | Any other brominated propionic acid analog (e.g., 2-bromo-2-methylpropionic acid, 3-bromopropionic acid) |
| Quantified Difference | Exclusive EP designation; all other compounds lack this specific identity |
| Conditions | European Pharmacopoeia (EP) monograph for Captopril |
Why This Matters
Procurement for pharmaceutical quality control and regulatory analytical method validation requires this exact compound to meet compliance standards.
